molecular formula C21H19ClN6 B2481450 2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111418-85-9

2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2481450
CAS No.: 1111418-85-9
M. Wt: 390.88
InChI Key: IKRBRJSVUZUXFX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C21H19ClN6 and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The chemistry of pyrazolopyrimidines, a class closely related to pyrazolo[1,5-a]pyrazines, has been a subject of interest due to their interesting biological activities. These compounds are synthesized through the condensation of β-keto esters with aminopyrazoles. This method has been extensively used to synthesize various pyrazolo[1,5-a]pyrimidines, indicating a versatile approach that could potentially apply to the synthesis and functionalization of 2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine derivatives (Elnagdi, Elmoghayar, & Elgemeie, 1987).

Antibacterial Activities

Derivatives of pyrazolo[1,5-a]pyrazines have been explored for their antibacterial properties. For instance, further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which share a structural motif with pyrazolo[1,5-a]pyrazines, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Antitubercular and Anticancer Activity

Pyrazole derivatives, which are structurally related to pyrazolo[1,5-a]pyrazines, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis as well as for their anticancer activity against breast cancer cells. This suggests potential research applications of this compound in the development of antitubercular and anticancer agents (Neha, Nitin, Mithleshand, & Devender, 2013).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-17-6-4-16(5-7-17)18-15-19-21(24-9-10-28(19)25-18)27-13-11-26(12-14-27)20-3-1-2-8-23-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRBRJSVUZUXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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